
N-(2-(4-(3-(吡啶-3-基)-1,2,4-噁二唑-5-基)-1H-1,2,3-三唑-1-基)乙基)呋喃-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide is a synthetic compound known for its potential applications in various fields of science, including chemistry, biology, and medicine. The structural complexity and functional groups present in this molecule make it a fascinating subject for research and industrial applications.
科学研究应用
N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide is employed in multiple research domains:
Chemistry
Catalysis: : Acts as a ligand in catalysis, promoting selective reactions.
Material Science: : Incorporated into polymers and materials for enhanced properties.
Biology and Medicine
Drug Discovery: : Explored as a pharmacophore in designing therapeutics due to its diverse functional groups.
Bioassays: : Used in studying biological pathways and interactions.
Industry
Pharmaceuticals: : Utilized in formulations for its biological activity.
作用机制
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Compounds with similar structures, such as indole derivatives, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with their targets, leading to various changes in cellular function.
Biochemical Pathways
Similar compounds, such as indole derivatives, have been reported to affect a wide range of biological pathways due to their broad-spectrum biological activities . These activities could lead to downstream effects in various cellular processes.
Result of Action
Given the broad range of biological activities reported for similar compounds , it can be inferred that this compound could have a wide range of effects at the molecular and cellular levels.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide typically involves multi-step processes:
Formation of the Pyridin-3-yl Group: : This step often involves cyclization reactions to construct the pyridine ring.
Oxadiazole Ring Formation: : A common approach involves the condensation of appropriate nitrile and amidoxime precursors.
Triazole Ring Synthesis: : The 1H-1,2,3-triazole ring can be constructed via azide-alkyne cycloaddition reactions.
Furan-2-carboxamide Introduction: : Finally, the furan-2-carboxamide moiety is introduced through acylation reactions.
Reaction conditions vary based on the specifics of each step, with common reagents including phosphorous oxychloride, hydrazine hydrate, and alkyne derivatives.
Industrial Production Methods
Industrial synthesis would likely optimize these steps for scalability, using techniques such as flow chemistry and employing catalysts to enhance reaction efficiency and yield. These methods ensure the compound's mass production while maintaining quality and reducing production costs.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidative reactions, typically at the pyridin-3-yl and oxadiazole rings.
Reduction: : Reduction reactions can target various nitrogen-containing rings to produce corresponding amines.
Substitution: : Both electrophilic and nucleophilic substitution reactions are possible at multiple sites, particularly on the pyridin-3-yl and furan rings.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: : Reducing agents such as lithium aluminium hydride or sodium borohydride.
Substitution: : Nucleophiles or electrophiles under suitable catalysts and solvents.
Major Products
Oxidation: : Generates carboxylic acids, ketones, or other oxygenated products.
Reduction: : Produces amines and related reduced derivatives.
Substitution: : Leads to functionalized derivatives with varied substituent groups.
相似化合物的比较
Similar Compounds
N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide
N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)thiophene-2-carboxamide
N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)pyrazine-2-carboxamide
Uniqueness
The unique combination of the furan-2-carboxamide moiety with the pyridin-3-yl, oxadiazole, and triazole rings confers distinct reactivity and interactions compared to similar compounds. This uniqueness makes it a valuable candidate for specialized applications in research and industry.
Conclusion
N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide is a multifaceted compound with significant implications in various scientific fields. Its complex structure and reactivity open avenues for numerous applications, making it a subject of continued interest in scientific research and industrial applications.
属性
IUPAC Name |
N-[2-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N7O3/c24-15(13-4-2-8-25-13)18-6-7-23-10-12(20-22-23)16-19-14(21-26-16)11-3-1-5-17-9-11/h1-5,8-10H,6-7H2,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFAFRJQXQPFNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)C3=CN(N=N3)CCNC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
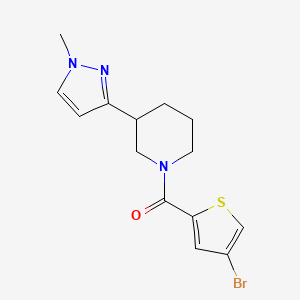
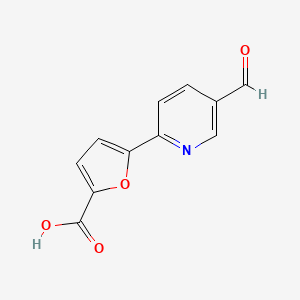
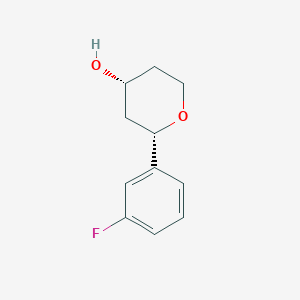
![8-{1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2425488.png)
![2-{5-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1,2,4-oxadiazol-3-yl}pyrazine](/img/structure/B2425489.png)
![3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B2425490.png)
![2-(6-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-(methylthio)benzyl)acetamide](/img/structure/B2425494.png)
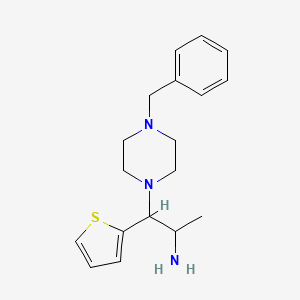
![2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2425498.png)
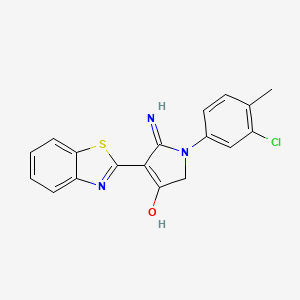
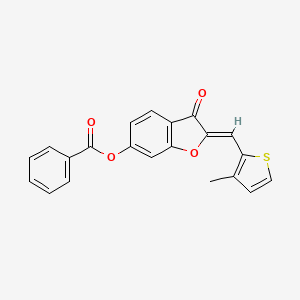
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-isopropoxybenzamide hydrochloride](/img/structure/B2425503.png)
![2-(4-chlorophenyl)-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)acetamide](/img/structure/B2425504.png)
![1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2425505.png)
